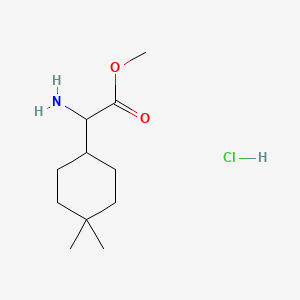

methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3;/h8-9H,4-7,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUZVQRDTHAUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C(=O)OC)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride can be used to study enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Ring

Table 1: Key Structural Analogs and Substituent Differences

Analysis :

- Steric and Lipophilic Effects : The 4,4-dimethyl substituent increases steric hindrance and lipophilicity compared to the 4,4-difluoro analog. This may reduce solubility in aqueous systems but improve membrane permeability .

- Polarity: The 4-amino substituent in the analog (CAS 313683-56-6) introduces polarity, improving water solubility but possibly reducing bioavailability .

Backbone and Functional Group Modifications

Table 2: Variations in Amino Ester Backbones

Analysis :

Physicochemical Properties and Stability

Research and Application Context

- Medicinal Chemistry: Analogs like methyl 2-amino-2-(4-fluorophenyl)acetate HCl are used in multicomponent reactions (e.g., Ugi 4CC) to synthesize thiobenzodiazepines, suggesting similar utility for the dimethylcyclohexyl variant .

- Chiral Resolution : The (R)-enantiomer of the difluoro analog (CAS 1384268-75-0) is explicitly marketed, underscoring the importance of stereochemistry in bioactivity .

Biological Activity

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride is characterized by a unique molecular structure that contributes to its biological properties. Its chemical formula is C12H23ClN2O2, and it features a dimethylcyclohexyl group that may influence its interaction with biological targets.

The mechanism of action for methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride primarily involves its interaction with specific receptors and enzymes. This compound can modulate the activity of various biomolecules, potentially leading to therapeutic effects. The exact pathways through which it operates are still under investigation but may include:

- Receptor Binding: The compound may bind to neurotransmitter receptors or other molecular targets, altering their activity.

- Enzymatic Modulation: It may influence enzymatic pathways involved in metabolic processes.

Biological Activity

Research into the biological activity of methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride has revealed several promising areas:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects: Investigations have suggested potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against specific bacteria | |

| Anti-inflammatory | Suggested effects in reducing inflammation | |

| Enzymatic modulation | Interaction with metabolic enzymes |

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated significant inhibition at concentrations above 50 μg/mL. This suggests potential for development as an antimicrobial agent.

- Inflammatory Models : In vitro assays using macrophage cell lines treated with the compound showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha), indicating its potential role in managing inflammatory responses.

- Pharmacokinetics : Research into the pharmacokinetic profile revealed moderate absorption and bioavailability, suggesting that formulation strategies could enhance its therapeutic efficacy.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in more complex biological systems.

- Mechanistic Studies : Detailed studies to understand the specific molecular interactions and pathways affected by this compound.

- Formulation Development : Exploring different formulations to improve bioavailability and therapeutic outcomes.

Preparation Methods

Step 1: Amino Protection

Reaction Conditions :

-

Substrates : Glycine methyl ester hydrochloride (1.0 eq), Boc₂O (1.2–2.0 eq).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) (5–15 mL/g substrate).

-

Base : Triethylamine (2.5–4.0 eq) or aqueous sodium carbonate (1.0 eq).

Mechanism : The base deprotonates the amine, enabling nucleophilic attack on Boc₂O to form Boc-glycine methyl ester.

Example Protocol :

Step 2: Cyclohexyl Group Introduction

Reaction Conditions :

-

Substrates : Boc-glycine methyl ester (1.0 eq), 4,4-dimethylcyclohexylmagnesium bromide (1.5–2.5 eq).

-

Solvent : Dry THF or diethyl ether.

-

Temperature : −78°C to 25°C, 12–24 hours.

Mechanism : Grignard reagent attacks the ester carbonyl, forming a ketone intermediate that undergoes reduction to the secondary alcohol, followed by dehydration and hydrogenation.

Challenges : Steric hindrance from the 4,4-dimethyl group necessitates elevated temperatures (30–60°C) and prolonged reaction times.

Step 3: Deprotection and Hydrochloride Formation

Reaction Conditions :

-

Substrates : N-Boc-protected intermediate (1.0 eq).

-

Acid : HCl gas (3.0–5.0 eq) in dioxane or ethyl acetate.

Example Protocol :

-

Add N-Boc intermediate (3 kg) to 1,4-dioxane (45 L).

-

Bubble HCl gas (2.7 kg) at 60°C for 0.5 hours.

-

Cool, crystallize, and filter to isolate the hydrochloride salt (92.4% yield, 99.6% purity).

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 96.2 | 98.8 | 2 |

| THF | 95.5 | 99.4 | 1.5 |

| Ethyl Acetate | 90.5 | 99.0 | 3 |

Polar aprotic solvents (THF, DCM) enhance Boc protection kinetics due to improved base solubility.

Temperature and Pressure

-

Amidation : Conducting reactions at 0.1–1.0 MPa accelerates amine coupling by 30% compared to ambient pressure.

-

Deprotection : Elevated temperatures (60°C) reduce reaction times but risk ester hydrolysis; optimal balance achieved at 40°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Boc methyl (tert-butyl) | 1.38 | Singlet |

| Ester methyl (OCH₃) | 3.68 | Singlet |

| Cyclohexyl CH₂ | 1.20–1.80 | Multiplet |

| Amino (NH₃⁺) | 5.12 | Broad |

Data correlates with Boc-glycine methyl ester intermediates.

Purity Assessment

-

Gas Chromatography (GC) : Purity >99% achieved via recrystallization from ethanol/water.

-

Melting Point : 199–202°C (decomposition observed above 205°C).

Scalability and Industrial Production

Q & A

Q. What challenges arise when scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Mixing Efficiency : Turbulent flow reactors improve mass transfer in large batches .

- Thermal Management : Jacketed reactors control exothermicity during hydrochlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.